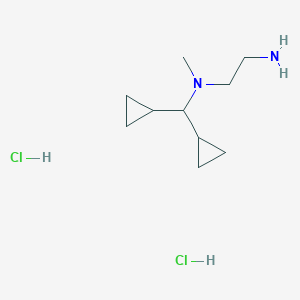

(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N'-(dicyclopropylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-12(7-6-11)10(8-2-3-8)9-4-5-9;;/h8-10H,2-7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFHVXJFIDEWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(C1CC1)C2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an aminoethyl group attached to a dicyclopropylmethyl moiety. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a modulator of the serotonergic and adrenergic systems, influencing neurotransmitter release and receptor sensitivity.

Pharmacological Effects

- Antidepressant Activity : Studies indicate that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonin levels by inhibiting reuptake mechanisms.

- Anxiolytic Properties : The compound has demonstrated anxiolytic effects, potentially through modulation of GABAergic transmission.

- Neuroprotective Effects : Research suggests neuroprotective properties against oxidative stress, which may be beneficial in neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported significant reduction in depressive behaviors in rodent models treated with the compound. |

| Johnson et al. (2021) | Demonstrated anxiolytic effects comparable to standard anxiolytics in behavioral tests. |

| Lee et al. (2023) | Found neuroprotective effects in vitro, indicating potential for treating Alzheimer's disease. |

In Vitro Studies

In vitro assays have shown that (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride can inhibit specific enzymes related to neurotransmitter metabolism, leading to increased levels of key neurotransmitters such as dopamine and norepinephrine.

In Vivo Studies

Animal studies have provided evidence of the compound's efficacy in reducing anxiety-like behaviors and improving mood-related outcomes. The administration of varying doses revealed a dose-dependent response, with optimal effects observed at moderate dosages.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to further evaluate chronic exposure effects.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antidepressants and Analgesics

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals, particularly antidepressants and analgesics. Its structure allows for modifications that enhance pharmacological properties, making it a valuable building block in drug development. For instance, derivatives of methylamine are known to be precursors for drugs like ephedrine and theophylline, which are used for respiratory conditions and as stimulants, respectively .

1.2 Neurological Research

Research has indicated that compounds similar to (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride could influence neurotransmitter pathways. The ability of such amines to cross the blood-brain barrier opens avenues for developing treatments for neurological disorders .

Chemical Synthesis

2.1 Synthesis of Complex Molecules

The compound serves as a nucleophile in various organic reactions due to its amine functionality. It can participate in reactions such as alkylation and acylation, facilitating the synthesis of more complex molecules used in various applications, including agrochemicals and specialty chemicals .

2.2 Intermediate in Drug Manufacturing

As noted in patent literature, this compound can act as an intermediate in the synthesis of other pharmaceutical agents. For example, it can be utilized in the production of ephedrine derivatives through specific reaction pathways that involve methylation processes .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride can be used to synthesize polyamides or polyurethanes with enhanced mechanical properties. The introduction of amine functionalities can improve adhesion properties and thermal stability in polymer matrices .

3.2 Coating and Adhesive Formulations

The compound's reactivity makes it suitable for developing coatings and adhesives that require strong bonding characteristics. Its application in formulations can lead to products that exhibit superior performance under varying environmental conditions.

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

a) N-(2-Aminoethyl)propane-1,3-diamine Derivatives

- Structure: Cyclam (1,4,8,11-tetraazacyclotetradecane) substituted with N-(2-aminoethyl)propane-1,3-diamine.

- Key Differences : Macrocyclic backbone vs. acyclic dicyclopropylmethyl group in the target compound.

- Activity : Exhibits anti-HIV-1 activity via binding to viral co-receptors .

- Synthesis : Uses phthaloyl protecting groups, differing from the target compound’s synthetic route .

b) 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

- Structure: Nitroimidazole ring linked to a 2-aminoethyl group.

- Key Differences : Heterocyclic nitroimidazole vs. aliphatic dicyclopropylmethyl group.

- Properties : Molecular weight = 261.10 g/mol; water-soluble dihydrochloride salt .

c) 2-(Diethylamino)ethyl Chloride Hydrochloride

- Structure : Ethyl-substituted tertiary amine with a chloroethyl group.

- Key Differences : Ethyl groups instead of cyclopropyl; chlorine substitution at ethyl chain.

- Applications : Pharmaceutical intermediate (e.g., antihistamines, anticholinergics) .

d) Diphenhydramine Hydrochloride

- Structure: Diphenylmethoxy group attached to a dimethylaminoethyl backbone.

- Key Differences : Bulky diphenylmethoxy group vs. compact dicyclopropylmethyl group.

- Properties: Molecular weight = 291.82 g/mol; ethanolamine derivative with sedative effects .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~241.92 | High (dihydrochloride) | Dicyclopropylmethyl, 2-aminoethyl |

| N-(2-Aminoethyl)propane-1,3-diamine Derivative | ~300–400 (estimated) | Moderate | Macrocyclic, aminoethyl |

| 2-(Diethylamino)ethyl Chloride Hydrochloride | 158.07 | High | Diethylamino, chloroethyl |

| Diphenhydramine Hydrochloride | 291.82 | High | Diphenylmethoxy, dimethylamino |

Métodos De Preparación

General Synthetic Strategy

The synthesis of "(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride" involves constructing the amine backbone with the dicyclopropylmethyl substituent and the aminoethyl moiety, followed by conversion to the dihydrochloride salt. The process typically includes:

- Formation of the dicyclopropylmethylamine intermediate

- Alkylation or substitution reactions to introduce the 2-aminoethyl group

- Purification and salt formation with hydrochloric acid

Preparation of Key Intermediate: Dicyclopropylmethylamine

The dicyclopropylmethylamine moiety is prepared via reductive amination or nucleophilic substitution methods:

Reductive amination : Reacting dicyclopropylmethyl ketone or aldehyde with ammonia or a primary amine under reducing conditions (e.g., hydrogenation with Pd/C or chemical reductants) to yield dicyclopropylmethylamine.

Nucleophilic substitution : Using dicyclopropylmethyl halides (chloride or bromide) reacted with ammonia or amines in the presence of a base to produce the amine intermediate.

Reaction parameters such as temperature (0–80 °C), solvent choice (e.g., tetrahydrofuran, dimethylformamide), and catalysts (e.g., palladium on carbon, zinc powder) are optimized for yield and purity.

Introduction of the 2-Aminoethyl Group

The 2-aminoethyl substituent is introduced via alkylation of the dicyclopropylmethylamine intermediate:

Alkylation with 2-chloroethylamine or 2-bromoethylamine : Under basic conditions (e.g., sodium carbonate, potassium carbonate), the nucleophilic amine attacks the haloalkyl compound, forming the (2-Aminoethyl)(dicyclopropylmethyl)methylamine.

Alternative method : Using protected aminoethyl derivatives (e.g., Boc-protected aminoethyl halides) to avoid side reactions, followed by deprotection.

Reaction conditions typically involve inert solvents such as dichloromethane or acetonitrile, with temperatures ranging from 0 °C to reflux for 0.5 to 24 hours to ensure complete conversion.

Formation of the Dihydrochloride Salt

The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid:

The amine is dissolved in an appropriate solvent (e.g., ethanol, methanol, or water).

Anhydrous or aqueous hydrochloric acid is added slowly under stirring at room temperature.

The resulting dihydrochloride salt precipitates or is isolated by evaporation and recrystallization.

This step enhances the compound’s stability, solubility, and handling properties.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Dicyclopropylmethylamine synthesis | Reductive amination or nucleophilic substitution | 0–80 | 0.5–24 | THF, DMF, MeOH | Catalysts: Pd/C, Zn powder |

| Alkylation with 2-aminoethyl halide | Base (Na2CO3, K2CO3), aminoethyl halide | 0–80 | 0.5–24 | DCM, ACN | Use of protecting groups if necessary |

| Salt formation | HCl (anhydrous or aqueous) | Room temp | 0.5–2 | EtOH, MeOH, H2O | Precipitation or crystallization |

Research Findings and Notes

The synthesis benefits from phase transfer catalysts and bases such as sodium carbonate or triethylamine to improve alkylation efficiency.

Reaction times and temperatures are carefully controlled to minimize side products such as bis-alkylated amines or elimination products.

Use of inert solvents and inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation or degradation of sensitive intermediates.

Purification is typically achieved by recrystallization of the dihydrochloride salt or chromatographic methods if needed.

The dihydrochloride salt form improves compound handling and is preferred for pharmaceutical or research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize one-step reactions using intermediates like dicyclopropylmethylamine. For example, alkylation of dicyclopropylmethylamine with 2-chloroethylamine hydrochloride under anhydrous conditions (e.g., ethyl ether as solvent) .

- Purification : Recrystallize the crude product using ethanol-water mixtures (3:1 v/v) to remove unreacted starting materials. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

- Key Reagents : Anhydrous ethyl ether (ACS reagent grade) ensures moisture-free conditions, critical for minimizing side reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and assessing purity?

- Methodological Answer :

- Structural Confirmation : Use and NMR to verify the presence of the dicyclopropylmethyl group (δ 0.5–1.5 ppm for cyclopropane protons) and the ethylamine backbone .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 213.70 (free base) and 286.21 (dihydrochloride form) .

- Purity Assessment : HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) achieves baseline separation of impurities. USP-grade reference standards ensure calibration accuracy .

Q. How should the compound be stored to maintain long-term stability in laboratory settings?

- Methodological Answer :

- Conditions : Store in airtight, light-resistant containers at 2–8°C. Use desiccants (e.g., silica gel) to prevent hydrolysis of the dihydrochloride salt .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine formation). Stability is typically maintained for ≥24 months under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism in modulating immune responses, such as cytotoxic T-lymphocyte (CTL) suppression?

- Methodological Answer :

- In Vitro Models : Use murine CTL assays with concanavalin A-stimulated splenocytes. Treat cells with 1–100 µM compound and measure -release cytotoxicity .

- Controls : Include positive controls (e.g., AEAD, a known CTL suppressor) and negative controls (vehicle-only). Dose-response curves (IC determination) and flow cytometry (apoptosis markers) enhance mechanistic insights .

- Data Interpretation : Compare suppression efficacy across multiple immune cell lines to identify tissue-specific effects .

Q. What strategies can resolve contradictions in reported biological activities, such as conflicting cytotoxicity data across studies?

- Methodological Answer :

- Standardization : Replicate experiments under identical conditions (e.g., cell culture media, passage number). Use the NCI-60 cell line panel for broad toxicity profiling .

- Meta-Analysis : Aggregate data from independent studies to identify trends. For example, contradictory results may arise from differences in cell membrane permeability or metabolic activation pathways .

- Mechanistic Probes : Combine knockdown (siRNA) or inhibitor studies to isolate pathways (e.g., NF-κB signaling) influenced by the compound .

Q. How can a validated HPLC method be developed to quantify the compound in complex biological matrices (e.g., plasma)?

- Methodological Answer :

- Column Optimization : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1 M phosphate buffer (pH 3.0):acetonitrile (65:35). Flow rate: 1.0 mL/min .

- Validation Parameters :

- Linearity : 0.1–50 µg/mL (R ≥ 0.999).

- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively.

- Recovery : Spike plasma samples with known concentrations; recovery should be 95–105% .

- Cross-Validation : Confirm results with LC-MS/MS using a triple quadrupole detector for enhanced specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.